Halogen Substitution Strategy: 4-Bromophenyl vs. 4-Pyridyl Analogs — Potency and Selectivity Trade-offs
The 4-pyridyl analog BRD7586 (CAS 895460-70-5) is a validated SpCas9 inhibitor with cellular potency confirmed by dose-dependent HiBiT-knock-in assay (20 µM BRD7586 vs. DMSO, P = 6.2 × 10⁻¹²) and eGFP disruption assay in U2OS cells, demonstrating approximately twofold greater potency than BRD0539 [1]. BRD7586 binds selectively to SpCas9 and does not inhibit Cas12a. By contrast, the 4-bromophenyl analog (895456-71-0) introduces a bromine substituent that increases van der Waals volume (Br = 1.85 Å vs. pyridyl ring ~2.8 Å plane width) and alters electronic distribution, which may shift target selectivity away from CRISPR-associated nucleases toward other therapeutically relevant targets, such as MBLs [2]. The absence of a basic pyridyl nitrogen in 895456-71-0 eliminates potential hydrogen-bond interactions with acidic residues in the SpCas9 binding site, likely reducing anti-CRISPR activity while opening alternative target space.
| Evidence Dimension | SpCas9 inhibition potency (cellular) and selectivity vs. Cas12a |
|---|---|
| Target Compound Data | No direct SpCas9 inhibition data available; predicted reduced anti-CRISPR activity based on substituent change from pyridyl to bromophenyl |
| Comparator Or Baseline | BRD7586 (4-pyridyl analog): 20 µM inhibits SpCas9 in HEK293T HiBiT assay (P = 6.2 × 10⁻¹² vs. DMSO); no inhibition of Cas12a up to 20 µM [1] |
| Quantified Difference | BRD7586 exhibits significant SpCas9 inhibition; 895456-71-0 predicted to lose anti-CRISPR activity but gain distinct target profile due to Br substitution |
| Conditions | HEK293T cells (plasmid and RNP delivery), 24 h treatment; eGFP disruption assay in U2OS.eGFP.PEST cells (RNP delivery, 24 h) [1] |
Why This Matters
This substitution differentiates 895456-71-0 from the anti-CRISPR tool compound BRD7586, redirecting its utility toward antibacterial or other target-based screening programs where bromophenyl-thiazole derivatives have demonstrated activity.
- [1] Lim D, Zhou Q, Choudhary A, et al. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules. Nat Cell Biol. 2022; 24: 1672–1682. doi:10.1038/s41556-022-01005-8 View Source
- [2] Antabio SAS. Chemical Compounds (Thiazole Derivatives as Metallo-β-Lactamase Inhibitors). Patent WO20200119639A1, 2019. Available at: https://patents.google.com/patent/WO2019016393A1/en View Source
